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Enzyme Target
IC₅₀
Value

Inhibition Type /
Mechanism

Key Supporting Evidence

BACE1 (β-secretase) 5.31 ±
0.9 μM
[1] [2]

Non-
competitive/Mixed-

type [1] [2]

Docking studies show interaction with
BACE1 active site (Gly11, Ala127) [1].

Reduces Aβ and pE3-Aβ production in
cells and mouse models [3].

AChE
(Acetylcholinesterase)

81.2 μM
[4]

Non-competitive [4] Docking suggests binding to the
peripheral anionic site (PAS) of AChE

[4]. Reverses scopolamine-induced
cognitive deficits and increased AChE

activity in mice [4].

AChE (from other
sources)

130.12 ±
6.65
μg/mL
[5]

Information not

specified

Study on fucoxanthin isolated from

Sargassum oligocystum [5].

The data shows that fucoxanthin has a much stronger inhibitory potency against BACE1 compared to

AChE, as indicated by its significantly lower IC₅₀ value.
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The following section provides deeper context on the experimental findings and the methodologies used.

Molecular Mechanisms and Binding

Studies using molecular docking simulations provide insight into how fucoxanthin interacts with its targets:

For BACE1: Fucoxanthin's binding is stabilized by hydrogen bonding with amino acid residues

Gly11 and Ala127 in the enzyme's active site [1]. This tight binding is a key mechanism for its
effective inhibition.

For AChE: Fucoxanthin is predicted to interact with the peripheral anionic site (PAS) of AChE,
which is consistent with its observed non-competitive inhibition mechanism [4].

Functional Outcomes in Biological Models

Beyond isolated enzyme assays, fucoxanthin demonstrates functional efficacy in biological models of

Alzheimer's disease:

Against BACE1-driven pathology: In cellular models (SweAPP N2a cells) and an Aβ-injected

mouse model, fucoxanthin treatment reduced levels of Aβ1–42 and the highly toxic
pyroglutamate-3-Aβ (pE3-Aβ). This effect was linked to its ability to modulate the PI3K/Akt/GSK-3β
signaling pathway, which led to decreased expression of BACE1 and glutaminyl cyclase (QC) [3].
Against AChE-driven deficits: In a scopolamine-induced mouse model of memory impairment,

fucoxanthin administration significantly reversed cognitive deficits in recognition and spatial
memory tests. This improvement was accompanied by a measured decrease in AChE activity and

an increase in brain-derived neurotrophic factor (BDNF) expression in the brain [4].

The following diagram summarizes the key multi-target mechanisms through which fucoxanthin is thought

to exert its anti-Alzheimer's effects, based on the experimental evidence.
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Conclusion for Research and Development

In summary, the experimental data positions fucoxanthin as a promising multi-target lead compound:

Primary Strength: Its high potency against BACE1 (IC₅₀ = 5.31 μM) suggests a primary
mechanism focused on reducing the production of amyloid-beta, a cornerstone of Alzheimer's

pathology.
Secondary Benefit: Its additional inhibition of AChE provides a complementary mechanism to

ameliorate cholinergic dysfunction and cognitive symptoms.
Holistic Potential: Its action on the PI3K/Akt/GSK-3β pathway indicates a broader neuroprotective

role, potentially impacting multiple pathological processes simultaneously.

This multi-target profile is highly valuable in the context of complex neurodegenerative diseases like

Alzheimer's, where single-target therapies have shown limited success. Further research, particularly on its
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blood-brain barrier permeability and efficacy in long-term disease models, will be crucial for its

development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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